Fluvastatin N-ethyl sodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

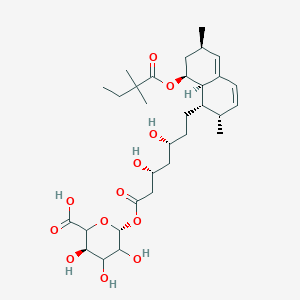

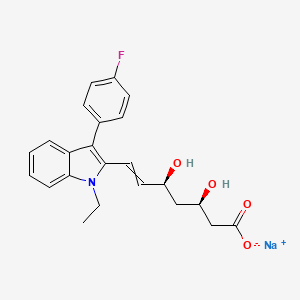

Fluvastatin N-ethyl sodium is a compound with the molecular formula C23H23FNNaO4 . It is a derivative of fluvastatin, a member of the statin drug class, used to treat hypercholesterolemia and to prevent cardiovascular disease . Fluvastatin works by blocking the liver enzyme HMG-CoA reductase, which facilitates an important step in cholesterol synthesis .

Synthesis Analysis

The key step in the synthesis of fluvastatin is the enantioselective addition of diketene E to the aldehyde C mediated by the enantiopure Schiff base D and titanium isopropoxide .Molecular Structure Analysis

The molecular structure of Fluvastatin N-ethyl sodium includes a sodium ion, an ethyl group, a fluorophenyl group, and an indolyl group . The compound has a molecular weight of 419.4 g/mol .科学的研究の応用

Enhancement of Bioavailability

Fluvastatin N-ethyl sodium has been used in the development of solid lipid nanoparticles (FLV-SLNPs) to enhance bioavailability . The low solubility and substantial first-pass metabolism of fluvastatin result in a low bioavailability and a short elimination half-life . The FLV-SLNPs were prepared using the nano-emulsion technique .

Optimization of Drug Delivery

The compound has been used in the optimization of drug delivery systems. A 3 2 factorial design approach was used to design, optimize, and evaluate fluvastatin-loaded solid lipid nanoparticles . This design approach varied two independent factors at three levels .

4. Improvement of GI Stability and Intestinal Permeability Fluvastatin N-ethyl sodium has been used in the development of a self-microemulsifying drug delivery system (SMEDDS) to enhance the permeability characteristics of hydrophilic drugs and to protect them from the hostile environment of the gut . The solubility of Fluvastatin Sodium in various oils was determined to identify the oil phase of SMEDDS .

5. Formulation of Self-Microemulsifying Drug Delivery System Fluvastatin N-ethyl sodium has been used in the formulation and evaluation of a self-microemulsifying drug delivery system . The SMEDDS formulation was optimized by freeze thaw cycles, robustness to dilution, and droplet size and zeta potential tests .

6. Conversion of Liquid SMEDDS to Tablet SMEDDS Fluvastatin N-ethyl sodium has been used in the conversion of liquid SMEDDS to tablet SMEDDS by the "Liquid loading technique" . The results from both L-SMEDDS and T-SMEDDS suggest the potential use of SMEDDS to improve GI instability and intestinal permeability of BCS Class III drug Fluvastatin Sodium .

Safety And Hazards

将来の方向性

Fluvastatin is currently indicated for hypercholesterolemia and mixed dyslipidemia to decrease the amount of total cholesterol in the blood. It is used in combination with a low-fat diet, a weight-loss program, and exercise to reduce the risk of heart attack and stroke in people who have heart disease or are at risk of developing heart disease . Future research may focus on expanding its indications and improving its efficacy and safety profile.

特性

IUPAC Name |

sodium;(E,3R,5S)-7-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FNO4.Na/c1-2-25-20-6-4-3-5-19(20)23(15-7-9-16(24)10-8-15)21(25)12-11-17(26)13-18(27)14-22(28)29;/h3-12,17-18,26-27H,2,13-14H2,1H3,(H,28,29);/q;+1/p-1/b12-11+;/t17-,18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBBQAQDAUENCT-HDPLEABFSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FNNaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluvastatin N-ethyl sodium | |

CAS RN |

93936-64-2 |

Source

|

| Record name | Fluvastatin N-ethyl sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093936642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUVASTATIN N-ETHYL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92B8U56717 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)